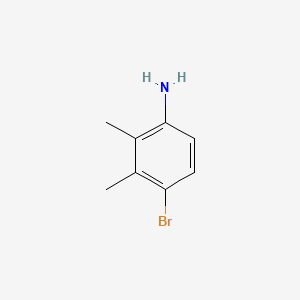

4-Bromo-2,3-dimethylaniline

Beschreibung

4-Bromo-2,3-dimethylaniline (C₈H₁₀BrN) is a brominated aromatic amine with methyl groups at the 2- and 3-positions of the benzene ring. It is synthesized via selective bromination of 2,3-dimethylaniline using N-bromosuccinimide (NBS) in dry DMF, yielding a viscous purple oil with a 42% efficiency . This compound serves as a critical intermediate in organic synthesis, particularly for preparing 1,4-dibromotetracene, which is challenging to functionalize directly due to steric and electronic constraints . Its structure enables diverse reactivity, making it valuable in polymer chemistry and organometallic applications .

Eigenschaften

IUPAC Name |

4-bromo-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBPAGXZBSWOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634091 | |

| Record name | 4-Bromo-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22364-25-6 | |

| Record name | 4-Bromo-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22364-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Procedure:

- Dissolve 3 g of 2,3-dimethylaniline in 10 mL of DMF.

- Add a solution of N-bromosuccinimide (4.4 g) in DMF (5 mL) dropwise.

- Stir the mixture for approximately 5 hours until the reaction is complete.

- Extract the product using ethyl acetate, wash with water and saturated brine, then dry over anhydrous sodium sulfate.

- Remove the solvent via evaporation and purify via column chromatography (10% ethyl acetate/petroleum ether), yielding approximately 4.6 g of product with an 82% yield.

Alternative Bromination Techniques

Sandmeyer Reaction : This method utilizes tert-butyl nitrite in conjunction with copper bromide or tetrabutylammonium bromide as bromine sources to achieve selective bromination.

Conditions : The reaction is typically performed under controlled conditions to ensure high selectivity towards the desired product.

Industrial Production Methods

In industrial settings, continuous flow reactors are increasingly utilized for the production of 4-bromo-2,3-dimethylaniline. This approach allows for better control over reaction parameters and enhances safety while improving yields.

Summary of Preparation Methods

| Method | Reagents | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination with NBS | N-bromosuccinimide | Dimethylformamide | ~82 | Simple method with good yield |

| Sandmeyer Reaction | Tert-butyl nitrite, Copper bromide | Varies | Varies | Selective bromination; suitable for complex substrates |

| Continuous Flow Reactor | Varies | Varies | Higher | Improved safety and consistency in production |

Recent studies have shown that the choice of solvent and reaction conditions significantly affects both the yield and purity of the synthesized compound. For instance, using inert organic solvents like dichloroethane has been reported to yield nearly quantitative amounts of product due to reduced side reactions. Additionally, optimizing temperature and pressure conditions can lead to improved selectivity towards the desired bromo-substituted aniline derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,3-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

Major Products

Substitution: Formation of various substituted anilines.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,3-dimethylaniline is used in several scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,3-dimethylaniline involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The bromine and methyl groups on the aniline ring influence its reactivity and binding affinity to different targets.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,6-dimethylaniline (C₈H₁₀BrN)

- Structure : Methyl groups at 2- and 6-positions, bromine at 4-position.

- Physical Properties : Melting point = 48–51°C; flash point = 113°C .

- Synthesis & Applications: Synthesized similarly via bromination. Its crystal structure reveals two independent molecules per asymmetric unit, stabilized by N–H···N hydrogen bonds . Used in conductive polymers and organometallic chemistry .

- Key Differences : The 2,6-dimethyl substitution creates a symmetrical structure compared to the asymmetrical 2,3-dimethyl isomer, altering steric effects and electronic distribution. This symmetry may enhance crystallinity and hydrogen-bonding networks, influencing its utility in materials science .

4-Bromo-N,N-dimethylaniline (C₈H₁₀BrN)

- Structure: Dimethylamino group (-N(CH₃)₂) at the 4-position instead of a primary amine.

- Physical Properties: Melting point = 53–56°C; higher solubility in organic solvents due to the dimethylamino group .

- Applications: Widely used in organic synthesis for dyes and pharmaceuticals. The dimethylamino group facilitates electrophilic substitutions, enabling catalytic applications under varied conditions .

- Key Differences : The tertiary amine group reduces hydrogen-bonding capacity but increases electron-donating effects, enhancing reactivity in aromatic substitution reactions compared to primary amines .

4-Bromo-2,6-dichloro-3-methylaniline (C₇H₆BrCl₂N)

- Structure : Additional chlorine atoms at 2- and 6-positions, methyl at 3-position.

- Molecular Weight : 254.94 g/mol .

- Applications: Primarily a specialty intermediate in agrochemicals and pharmaceuticals. The chlorine atoms increase electrophilicity and steric hindrance, altering reaction pathways compared to non-chlorinated analogs .

4-Bromo-2-ethylaniline (C₈H₁₀BrN)

Data Table: Comparative Overview

Research Findings and Structural Implications

- Electronic Effects : The position of methyl groups significantly impacts electronic distribution. For example, 2,3-dimethyl substitution in this compound creates an electron-rich ring at the 4-position, favoring electrophilic attacks, whereas 2,6-dimethyl substitution (in 4-Bromo-2,6-dimethylaniline) distributes electron density more symmetrically .

- Steric Effects : Bulky substituents (e.g., ethyl in 4-Bromo-2-ethylaniline) hinder reactions at adjacent positions, whereas smaller methyl groups allow for more versatile functionalization .

- Hydrogen Bonding : Primary amines (e.g., this compound) participate in hydrogen bonding, critical for crystal packing and polymer formation, while tertiary amines (e.g., 4-Bromo-N,N-dimethylaniline) lack this property but offer enhanced solubility .

Biologische Aktivität

4-Bromo-2,3-dimethylaniline is an organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article delves into its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound (C₈H₁₀BrN) features a bromine atom attached to a phenyl ring with two methyl groups at the 2 and 3 positions. This structure significantly influences its reactivity and biological interactions.

Enzyme Inhibition

The compound has been studied for its role in enzyme inhibition. It interacts with various enzymes, potentially altering their activity through binding at the active site or inducing conformational changes. This mechanism is crucial for understanding its potential therapeutic applications.

Table 1: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cytochrome P450 | Competitive | 15 | |

| Aldose Reductase | Non-competitive | 25 | |

| Acetylcholinesterase | Mixed | 30 |

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 15 |

The biological activity of this compound is attributed to its structural features. The presence of the bromine atom and methyl groups enhances its ability to interact with biological targets. For instance:

- Enzyme Interaction : The compound's binding affinity is influenced by the steric effects of the bromine and methyl groups, which may stabilize enzyme-substrate complexes.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.

Case Studies

- Study on Enzyme Inhibition : A study published in the Journal of Organic Chemistry explored the inhibition of cytochrome P450 enzymes by various substituted anilines, including this compound. The findings indicated that this compound effectively inhibited enzyme activity, suggesting potential applications in pharmacology .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties highlighted that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the compound could enhance its efficacy as an antimicrobial agent .

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its toxicity. The compound is classified as harmful if swallowed or in contact with skin, with acute toxicity warnings indicating a need for careful handling .

Q & A

Q. What are the optimized synthetic routes for 4-bromo-2,3-dimethylaniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination of 2,3-dimethylaniline using N-bromosuccinimide (NBS) in dry DMF at room temperature, yielding ~42% after purification by column chromatography (hexanes:CH₂Cl₂). Critical parameters include solvent choice, temperature control, and stoichiometric ratios to minimize side reactions like di-bromination. Monitoring via TLC and optimizing chromatographic eluents (e.g., silica gel) are essential for purity . Alternative methods using bromine/pyridine require precise temperature modulation (<5°C) to favor mono-bromination at the 4-position .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Hydrogen bonding and π-interactions in crystal packing can be analyzed using SHELX for refinement and ORTEP-III for graphical representation . NMR (¹H/¹³C) and mass spectrometry complement crystallographic data, with characteristic signals for NH₂ (δ ~3.56 ppm, broad singlet) and aromatic protons (δ ~6.44–7.20 ppm) .

Q. What are the recommended handling and storage protocols for this compound?

Store at 0–6°C in airtight, light-resistant containers due to sensitivity to moisture and oxidation. Use inert atmospheres (N₂/Ar) during reactions. Safety protocols include PPE (gloves, goggles) and fume hoods, as the compound may release toxic fumes (e.g., HBr) under decomposition .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while the methyl groups sterically hinder para-substitution. DFT calculations can model charge distribution, showing electron-withdrawing effects from Br and electron-donating effects from CH₃ groups. Experimental validation involves kinetic studies under varying catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from solvent polarity (DMF vs. THF), catalyst loading, or purification methods. Systematic DOE (Design of Experiments) can isolate critical variables. For example, Sandmeyer reactions to convert NH₂ to Br (yielding 1,4-dibromotetracene precursors) require rigorous exclusion of oxygen to prevent byproducts .

Q. How is this compound utilized in the development of functional materials, such as chemosensors or organic semiconductors?

Its bromine and amine groups enable modular functionalization. For instance, it serves as a precursor for tetracene derivatives in singlet oxygen (¹O₂) sensors. Polymerizable derivatives exhibit tunable energy gaps, analyzed via UV-Vis and fluorescence spectroscopy. Crystallographic data (e.g., π-stacking distances) correlate with charge transport properties in OFETs .

Methodological Considerations

Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses involving this compound?

- HPLC-MS : Detects trace impurities (e.g., di-brominated byproducts).

- DSC/TGA : Assess thermal stability for high-temperature reactions.

- In situ IR : Monitors NH₂ group reactivity during diazotization .

Q. How can computational tools (e.g., Gaussian, VASP) predict the reactivity of this compound in novel reactions?

Molecular docking studies (AutoDock) model interactions with biological targets, while DFT (B3LYP/6-311+G**) calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. MD simulations assess solvent effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.